Cas no 2172367-45-0 ((2-ethyl-1-benzofuran-3-yl)methanethiol)

(2-ethyl-1-benzofuran-3-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
-
- (2-ethyl-1-benzofuran-3-yl)methanethiol
- 2172367-45-0
- EN300-1289295
-
- Inchi: 1S/C11H12OS/c1-2-10-9(7-13)8-5-3-4-6-11(8)12-10/h3-6,13H,2,7H2,1H3
- InChI Key: WNLACGQEOIJMIW-UHFFFAOYSA-N
- SMILES: SCC1C2C=CC=CC=2OC=1CC
Computed Properties
- Exact Mass: 192.06088618g/mol
- Monoisotopic Mass: 192.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 14.1Ų
(2-ethyl-1-benzofuran-3-yl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289295-500mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1289295-1.0g |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289295-10000mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1289295-2500mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1289295-50mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1289295-5000mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1289295-1000mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1289295-100mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1289295-250mg |
(2-ethyl-1-benzofuran-3-yl)methanethiol |
2172367-45-0 | 250mg |
$708.0 | 2023-10-01 |
(2-ethyl-1-benzofuran-3-yl)methanethiol Related Literature
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
3. Caper tea
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on (2-ethyl-1-benzofuran-3-yl)methanethiol
(2-Ethyl-1-benzofuran-3-yl)methanethiol: A Comprehensive Overview
The compound (2-Ethyl-1-benzofuran-3-yl)methanethiol, identified by the CAS registry number 2172367-45-0, is a unique organic sulfur-containing compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a fused benzene and furan ring system. The presence of the ethyl group at position 2 and the methanethiol group at position 3 introduces interesting electronic and steric properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The methanethiol group in this compound is known to confer additional biological activity due to its ability to act as a hydrogen donor and acceptor, which is crucial for interactions with biological targets. Researchers have also explored the potential of this compound as a precursor for more complex sulfur-containing molecules, which could find applications in materials science and catalysis.
The synthesis of (2-Ethyl-1-benzofuran-3-yl)methanethiol involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. This is followed by functionalization at specific positions to introduce the ethyl and methanethiol groups. Recent advancements in catalytic methods, such as the use of transition metal catalysts, have enabled more efficient and selective syntheses of such compounds. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.
In terms of chemical properties, this compound exhibits moderate solubility in common organic solvents due to its aromatic and sulfur-containing functional groups. Its thermal stability has been studied under various conditions, revealing that it can withstand moderate heating without significant decomposition. The compound's UV-vis spectrum shows strong absorption bands in the visible region, which suggests potential applications in optoelectronic materials.
From a pharmacological perspective, preliminary studies indicate that (2-Ethyl-1-benzofuran-3-yl)methanethiol demonstrates selective cytotoxicity against certain cancer cell lines. This activity is attributed to its ability to induce oxidative stress and inhibit key enzymes involved in cell proliferation. Furthermore, recent research has explored its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
The application of computational chemistry techniques has provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the methanethiol group plays a critical role in stabilizing certain conformations, which are essential for its biological activity. These findings have guided further experimental studies aimed at optimizing its pharmacokinetic properties for therapeutic use.
In conclusion, (2-Ethyl-1-benzofuran-3-yl)methanethiol (CAS No. 2172367-45-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new findings emerge from ongoing studies, this compound is expected to contribute significantly to advancements in drug discovery, materials science, and related fields.
2172367-45-0 ((2-ethyl-1-benzofuran-3-yl)methanethiol) Related Products
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)



